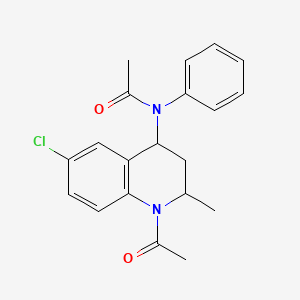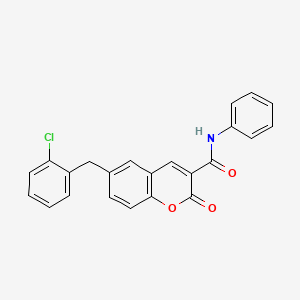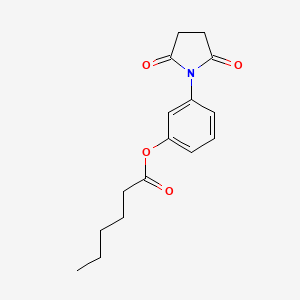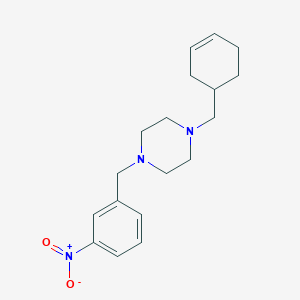![molecular formula C21H26ClN3O4S B12484480 N~2~-(2-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12484480.png)
N~2~-(2-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(2-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a morpholinyl propyl group, and a phenylsulfonyl glycinamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the chlorophenyl and morpholinyl propyl intermediates, followed by their coupling with phenylsulfonyl glycinamide under specific reaction conditions. Common reagents used in these reactions include chlorinating agents, amines, and sulfonyl chlorides. The reaction conditions may involve controlled temperatures, solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
N~2~-(2-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of N2-(2-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N2-(2-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide include other glycinamide derivatives, chlorophenyl compounds, and morpholinyl propyl compounds. Examples include:
- N~2~-(2-chlorophenyl)-N-(morpholin-4-yl)glycinamide
- N~2~-(phenylsulfonyl)-N-(morpholin-4-yl)glycinamide
- N~2~-(2-chlorophenyl)-N-(phenylsulfonyl)glycinamide
Uniqueness
What sets N2-(2-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This unique structure allows for a diverse range of applications and interactions with various molecular targets.
Properties
Molecular Formula |
C21H26ClN3O4S |
|---|---|
Molecular Weight |
452.0 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-2-chloroanilino]-N-(3-morpholin-4-ylpropyl)acetamide |
InChI |
InChI=1S/C21H26ClN3O4S/c22-19-9-4-5-10-20(19)25(30(27,28)18-7-2-1-3-8-18)17-21(26)23-11-6-12-24-13-15-29-16-14-24/h1-5,7-10H,6,11-17H2,(H,23,26) |
InChI Key |
OTIUVJHWECDMRD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC(=O)CN(C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B12484402.png)

![2-(4-chlorophenoxy)-2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B12484418.png)
![4-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B12484420.png)
![2-(3-methylphenoxy)-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide](/img/structure/B12484422.png)
![1-{4-[Benzyl(2-phenylethyl)amino]piperidin-1-yl}-3-methylbutan-1-one](/img/structure/B12484427.png)
![Ethyl 4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-[(phenylacetyl)amino]thiophene-3-carboxylate](/img/structure/B12484435.png)
![N-{5-chloro-2-[(2,4-dichlorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B12484439.png)

![{5-amino-3-[(pyridin-3-ylmethyl)sulfanyl]-1H-1,2,4-triazol-1-yl}(4-chlorophenyl)methanone](/img/structure/B12484460.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12484474.png)
![Ethyl 3-{[(2,5-dichlorophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12484482.png)

